molecular formula C23H20N2O8 B10894570 4-[2,6-Diamino-3,7-bis(ethoxycarbonyl)furo[2,3-f][1]benzofuran-4-yl]benzoic acid

4-[2,6-Diamino-3,7-bis(ethoxycarbonyl)furo[2,3-f][1]benzofuran-4-yl]benzoic acid

Cat. No.: B10894570
M. Wt: 452.4 g/mol
InChI Key: GIQNBMBHQQVMDE-UHFFFAOYSA-N
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Description

4-[2,6-Diamino-3,7-bis(ethoxycarbonyl)furo2,3-fbenzofuran-4-yl]benzoic acid is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-Diamino-3,7-bis(ethoxycarbonyl)furo2,3-fbenzofuran-4-yl]benzoic acid involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave-assisted synthesis (MWI) has been reported to be effective in producing benzofuran derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2,6-Diamino-3,7-bis(ethoxycarbonyl)furo2,3-fbenzofuran-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2,6-Diamino-3,7-bis(ethoxycarbonyl)furo2,3-fbenzofuran-4-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,6-Diamino-3,7-bis(ethoxycarbonyl)furo2,3-fbenzofuran-4-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,6-Diamino-3,7-bis(ethoxycarbonyl)furo2,3-f

Properties

Molecular Formula

C23H20N2O8

Molecular Weight

452.4 g/mol

IUPAC Name

4-[2,6-diamino-3,7-bis(ethoxycarbonyl)furo[2,3-f][1]benzofuran-4-yl]benzoic acid

InChI

InChI=1S/C23H20N2O8/c1-3-30-22(28)15-12-9-13-16(17(20(25)32-13)23(29)31-4-2)14(18(12)33-19(15)24)10-5-7-11(8-6-10)21(26)27/h5-9H,3-4,24-25H2,1-2H3,(H,26,27)

InChI Key

GIQNBMBHQQVMDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC=C(C=C4)C(=O)O)N

Origin of Product

United States

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